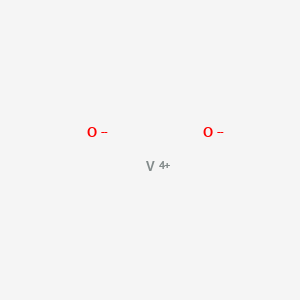

Vanadium(iv)oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vanadium(IV) oxide, also known as vanadium dioxide, is an inorganic compound with the chemical formula VO₂. It is a dark blue solid that exhibits interesting properties such as amphoterism, meaning it can dissolve in both non-oxidizing acids and alkalis. Vanadium(IV) oxide is known for its phase transition close to room temperature, around 68°C, which significantly alters its electrical resistivity and opacity .

Applications De Recherche Scientifique

Vanadium(IV) oxide has a wide range of scientific research applications, including:

Biology and Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and insulin-mimetic effects.

Industry: Utilized in the production of smart windows, sensors, and memory devices due to its unique electrical and optical properties

Energy Storage: Employed in the development of advanced energy storage technologies, such as lithium-ion and sodium-ion batteries.

Mécanisme D'action

Safety and Hazards

Vanadium(IV) oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

Potential applications of Vanadium(IV) oxide include use in memory devices, phase-change switches, passive radiative cooling applications, such as smart windows and roofs, that cool or warm depending on temperature, aerospace communication systems, and neuromorphic computing . It is also being explored for use in aqueous zinc-ion batteries (AZIBs) due to its high theoretical capacity resulting from its rich oxidation states .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanadium(IV) oxide can be synthesized through various methods, including:

Reduction of Vanadium Pentoxide: Heating vanadium pentoxide (V₂O₅) with reducing agents such as oxalic acid, carbon, phosphorus, or sulfur dioxide in an isolated air environment.

Sol-Gel Method: This involves the hydrolysis and polycondensation of vanadium alkoxides, followed by drying and calcination.

Chemical Vapor Deposition (CVD): This method involves the reaction of vanadium tetrachloride with oxygen at high temperatures.

Sputtering and Laser Ablation: These physical vapor deposition techniques are used to create thin films of vanadium(IV) oxide.

Industrial Production Methods: In industrial settings, vanadium(IV) oxide is often produced by the reduction of vanadium pentoxide using carbon or hydrogen at high temperatures. The process is carefully controlled to ensure the purity and phase of the final product .

Analyse Des Réactions Chimiques

Vanadium(IV) oxide undergoes various types of chemical reactions, including:

Oxidation: Vanadium(IV) oxide can be oxidized to vanadium(V) oxide (V₂O₅) using oxidizing agents such as oxygen or air.

Amphoteric Reactions: Vanadium(IV) oxide dissolves in non-oxidizing acids to form the blue vanadyl ion [VO]²⁺ and in alkalis to form the brown [V₄O₉]²⁻ ion or the [VO₄]⁴⁻ ion at high pH.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, air.

Reducing Agents: Hydrogen, carbon monoxide, oxalic acid, sulfur dioxide.

Acids and Alkalis: Non-oxidizing acids (e.g., hydrochloric acid), alkalis (e.g., sodium hydroxide).

Major Products:

Oxidation: Vanadium(V) oxide (V₂O₅).

Reduction: Vanadium(III) oxide (V₂O₃), vanadium(II) oxide (VO).

Amphoteric Reactions: Vanadyl ion [VO]²⁺, [V₄O₉]²⁻ ion, [VO₄]⁴⁻ ion.

Comparaison Avec Des Composés Similaires

- Vanadium(II) oxide (VO)

- Vanadium(III) oxide (V₂O₃)

- Vanadium(V) oxide (V₂O₅)

Vanadium(IV) oxide’s unique properties and wide range of applications make it a compound of significant interest in various scientific and industrial fields.

Propriétés

IUPAC Name |

oxygen(2-);vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYNUCUMASASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.940 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.